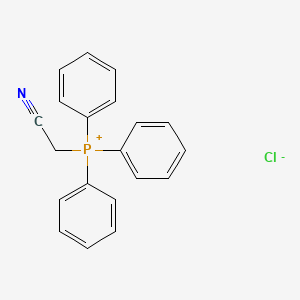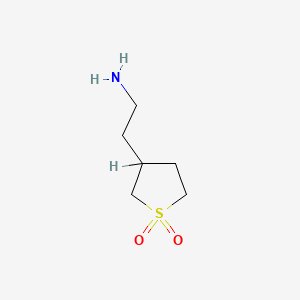
2-Morpholinomethyl-2'-trifluoromethylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
DNA-Dependent Protein Kinase Inhibitors Synthesis
2-Morpholinomethyl-2'-trifluoromethylbenzophenone derivatives have been explored for their role in synthesizing DNA-dependent protein kinase (DNA-PK) inhibitors. An example is the synthesis of 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441), a key intermediate for DNA-PK inhibition, employing allyl protecting groups for efficient synthesis (Aristegui et al., 2006).
Molecular Structure and Interactions
Morpholinomethyl derivatives, such as 1,2,4-triazole derivatives, have been synthesized and characterized, showcasing various intermolecular interactions like C–H⋯O and π⋯π interactions. These interactions are crucial in understanding the molecular behavior of such compounds (Shukla et al., 2014).
Corrosion Inhibition
Studies on benzimidazole derivatives containing the morpholinomethyl group have demonstrated significant corrosion inhibition capabilities for steel in hydrochloric acid. This shows the potential industrial applications of these compounds in protecting metals from corrosion (Yadav et al., 2016).
Synthesis of Organometallic Complexes
Research includes the synthesis of phenols and naphthol with n-morpholinomethyl pendants and their corresponding dimethylgallium complexes. Such compounds have potential applications in the field of organometallic chemistry and catalysis (Tian et al., 1999).
Membrane-Protective and Antioxidant Activities
Morpholinomethyl derivatives have shown high membrane-protective and antioxidant activities, indicating their potential use in pharmacological applications. Compounds like (3,5-diisobornyl-4-hydroxyphenyl)(morpholino)methanone demonstrate these properties (Buravlev et al., 2017).
Antifungal Activity
Some morpholinomethyl derivatives, such as 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers, have been synthesized and found to exhibit significant antifungal activity, suggesting their potential in agricultural or pharmaceutical applications (Zhou et al., 2013).
Anion-Exchange Membrane Development
Morpholinomethyl-functionalized anion-exchange membranes have been developed for potential use in electrochemical applications like alkaline fuel cells. These membranes showcase enhanced chemical stability and conductivity (Morandi et al., 2015).
特性
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)17-8-4-3-7-16(17)18(24)15-6-2-1-5-14(15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJODFOFNDJMZSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643551 |
Source


|
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinomethyl-2'-trifluoromethylbenzophenone | |
CAS RN |
898750-77-1 |
Source


|
| Record name | Methanone, [2-(4-morpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)
![N-[(4-tert-butylphenyl)methyl]cyclopropanamine](/img/structure/B1360367.png)







